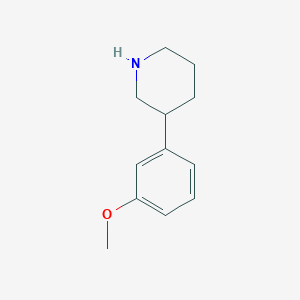
3-(3-Méthoxyphényl)pipéridine
Vue d'ensemble
Description
“3-(3-Methoxyphenyl)piperidine” is a compound with the molecular formula C12H17NO . It’s a synthetic fragment that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-(3-Methoxyphenyl)piperidine”, has been a subject of research. A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines .
Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyphenyl)piperidine” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is LXCUAFVVTHZALS-UHFFFAOYSA-N .
Chemical Reactions Analysis
Piperidines, including “3-(3-Methoxyphenyl)piperidine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The compound “3-(3-Methoxyphenyl)piperidine” has a molecular weight of 191.27 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.
Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
3-(3-Méthoxyphényl)pipéridine: est un élément de construction précieux dans la synthèse de composés pharmaceutiques. Son noyau pipéridine est une caractéristique commune à de nombreux médicaments, contribuant à une large gamme d'activités pharmacologiques. La polyvalence du composé permet la création de dérivés divers présentant des effets thérapeutiques potentiels .
Recherche anticancéreuse
Les dérivés de la pipéridine, y compris la This compound, ont montré des résultats prometteurs dans la recherche anticancéreuse. Ils peuvent influencer divers mécanismes cellulaires, tels que la migration cellulaire et l'apoptose, qui sont essentiels dans les stratégies de traitement du cancer .
Applications antimicrobiennes et antifongiques
Les caractéristiques structurelles de la This compound contribuent à son utilisation dans le développement d'agents antimicrobiens et antifongiques. Sa capacité à interagir avec les composants des cellules microbiennes en fait un candidat pour la création de nouveaux traitements contre les souches résistantes .
Agents analgésiques et anti-inflammatoires
La recherche a indiqué que les dérivés de la pipéridine peuvent agir comme analgésiques et anti-inflammatoires. Le groupe méthoxyphényle dans la This compound peut améliorer ces propriétés, conduisant au développement de nouveaux médicaments contre la douleur .
Traitement des maladies neurodégénératives
Le potentiel du composé à moduler les systèmes neurotransmetteurs en fait un sujet d'intérêt dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer. Il pourrait conduire à la synthèse de médicaments qui aident à gérer les symptômes ou à modifier la progression de la maladie .
Recherche antihypertensive et cardiovasculaire
This compound: peut contribuer au développement de médicaments antihypertenseurs. Ses propriétés structurelles peuvent être optimisées pour interagir avec les composants du système cardiovasculaire, offrant une voie vers des traitements novateurs .
Médicaments antipsychotiques
La partie pipéridine est une caractéristique clé de nombreux médicaments antipsychotiques. This compound fournit un cadre pour la synthèse de nouveaux composés qui pourraient être utilisés pour traiter divers troubles psychiatriques .
Découverte et optimisation des médicaments
Enfin, This compound joue un rôle important dans le processus de découverte de médicaments. Sa structure chimique est susceptible de modifications, permettant aux chercheurs d'optimiser les propriétés pharmacocinétiques et pharmacodynamiques pour une meilleure efficacité des médicaments .
Mécanisme D'action
Target of Action
3-(3-Methoxyphenyl)piperidine, also known as 3-PPP, is a mixed sigma σ1 and σ2 receptor agonist . It has a similar affinity for both subtypes, though slightly higher affinity for the latter . It is also a D2 receptor partial agonist . These receptors play crucial roles in various physiological processes, including pain perception, motor control, cognitive functions, and mood regulation.
Mode of Action
3-PPP interacts with its targets, the sigma and D2 receptors, by binding to them and modulating their activity . As an agonist, it enhances the activity of these receptors, leading to changes in the cellular functions they regulate. The compound shows stereoselectivity in its pharmacodynamics , meaning its effects can vary depending on the spatial arrangement of its atoms.
Result of Action
The molecular and cellular effects of 3-PPP’s action are likely to be diverse, given its multiple targets. For instance, by acting as an agonist at sigma and D2 receptors, it could modulate neurotransmission, potentially influencing behaviors and physiological processes such as pain perception, motor control, and mood regulation .
Orientations Futures
Piperidines, including “3-(3-Methoxyphenyl)piperidine”, are frequently found in natural products and are of importance to the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and investigating the biological and pharmacological applications of these compounds .
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCUAFVVTHZALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454246 | |
| Record name | 3-(3-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79601-21-1 | |
| Record name | 3-(3-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the palladium-catalyzed β-selective C(sp3)-H arylation method described in the paper?
A2: The paper focuses on a novel method for the direct arylation of N-Boc-piperidines at the β-position, which is typically challenging due to the inert nature of the C-H bond. The researchers successfully developed a palladium-catalyzed migrative Negishi coupling reaction, employing a specifically designed phenylpyrrole-based phosphine ligand. This ligand plays a crucial role in achieving both high efficiency and selectivity for the desired β-arylation. [] This breakthrough offers a more straightforward approach to synthesizing 3-aryl-N-Boc-piperidines, potentially streamlining the development of pharmaceuticals containing this important structural motif.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


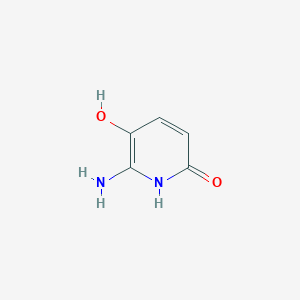
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)
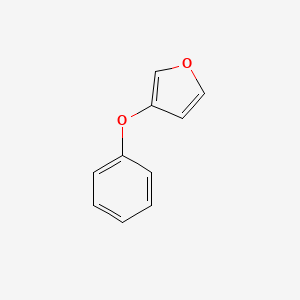
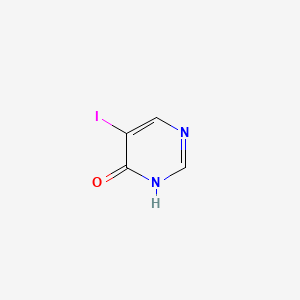

![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)

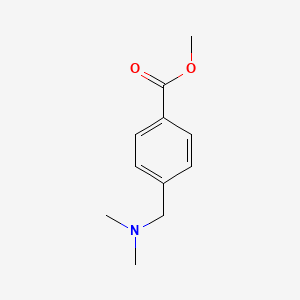
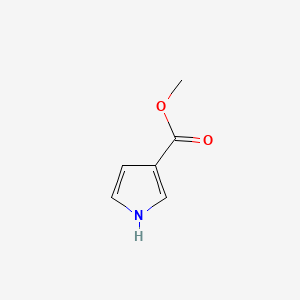
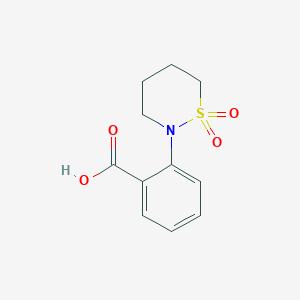

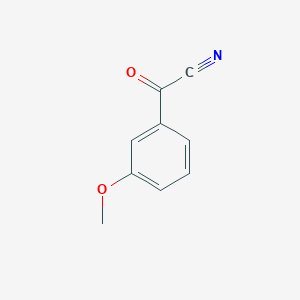
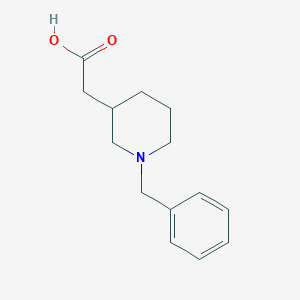
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)